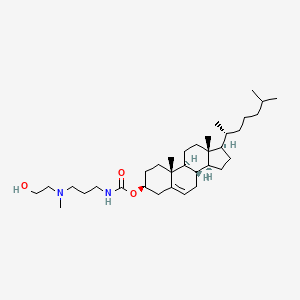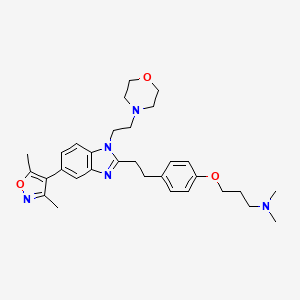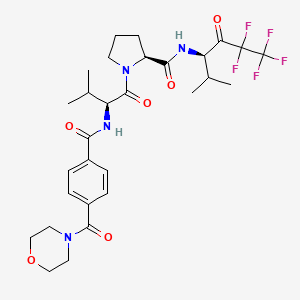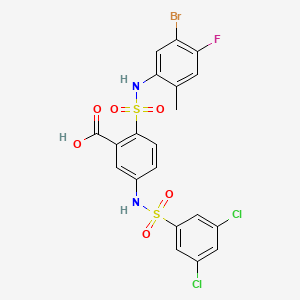
MHAPC-Chol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es wird hauptsächlich für die Abgabe kleiner interferierender RNA (siRNA) in die Leber verwendet, was aufgrund seiner hohen zellulären Assoziation zu hohen Gen-Silencing-Effekten führt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
MHAPC-Chol wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Cholesterin und verschiedene Reagenzien beteiligt sind. Die Synthese beinhaltet typischerweise die Modifikation von Cholesterin mit N,N-Methylhydroxyethylaminopropancarbamoylgruppen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die chemische Großsynthese unter Verwendung ähnlicher Methoden wie im Labor, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für Forschungs- und industrielle Anwendungen erforderlichen Spezifikationen erfüllt .
Wissenschaftliche Forschungsanwendungen
MHAPC-Chol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Bestandteil in Lipoplexen für Genübertragungs- und Transfektionsstudien verwendet.
Biologie: Erleichtert die Abgabe von siRNA an Zielzellen, ermöglicht Gen-Silencing und funktionelle Studien.
Industrie: Wird bei der Entwicklung fortschrittlicher Medikamentenabgabesysteme und Nanotechnologie eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es mit siRNA Lipoplexe bildet, die dann an Zielzellen abgegeben werden. Die kationische Natur von this compound verstärkt seine zelluläre Assoziation, wodurch eine effiziente Abgabe von siRNA in die Zellen ermöglicht wird. Einmal in den Zellen angekommen, induziert die siRNA das Gen-Silencing, indem sie die Ziel-mRNA-Sequenzen abbaut .
Wirkmechanismus
Target of Action
MHAPC-Chol, also known as N,N-methyl hydroxy-ethyl aminopropane carbamoyl cholesterol, is a cationic cholesterol . Its primary targets are the cells where it is intended to deliver its payload. In the context of gene therapy, this compound is used to form lipoplexes with other compounds, such as siRNA, to facilitate cellular uptake .
Mode of Action
This compound interacts with its targets primarily through cellular association. It forms lipoplexes with siRNA, which are then taken up by the cells . The higher cellular association of MHAPC-lipoplexes compared to other lipoplexes is correlated with significantly higher zeta potentials and lower surface pH levels .
Biochemical Pathways
It is known that the compound plays a crucial role in gene silencing via high cellular association . This suggests that this compound may interact with the pathways involved in gene expression and regulation.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its formulation and route of administration. When used to deliver siRNA into mice via intravenous injection, this compound accumulates in the liver . This suggests that the compound has a high degree of bioavailability in this organ.
Result of Action
The primary result of this compound’s action is a high gene silencing effect via high cellular association . This is achieved through the delivery of siRNA to the target cells, which can then interfere with the expression of specific genes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the surface properties of MHAPC-lipoplexes, such as zeta potentials and surface pH levels, can affect their cellular association and gene transfection efficiency . Additionally, modifications with certain surfactants can further influence these properties . .
Biochemische Analyse
Biochemical Properties
MHAPC-Chol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As part of a lipoplex with DOPE, this compound has been used for siRNA delivery and gene silencing in MCF-7 cells in a luciferase assay without affecting cell viability . The nature of these interactions is largely due to the cationic properties of this compound, which allow it to bind to negatively charged molecules like siRNA .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by delivering siRNA into cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been used to deliver siRNA into mice via intravenous injection, resulting in this compound accumulation in the liver .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interactions with biomolecules at the molecular level. It binds to siRNA and forms a complex that can be taken up by cells . This can lead to changes in gene expression, enzyme inhibition or activation depending on the specific siRNA that is delivered .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been used to deliver siRNA into mice via intravenous injection, resulting in this compound accumulation in the liver
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MHAPC-Chol is synthesized through a series of chemical reactions involving cholesterol and various reagents. The synthesis typically involves the modification of cholesterol with N,N-methyl hydroxyethyl aminopropane carbamoyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MHAPC-Chol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate erzeugen, während Reduktionsreaktionen deoxygenierte Produkte liefern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
OH-Chol: Cholesteryl-3β-Carboxyamindoethylene-N-Hydroxyethylamin.
HAPC-Chol: Hydroxyethylaminopropancarbamoylcholesterin
Einzigartigkeit
MHAPC-Chol ist aufgrund seiner hohen zellulären Assoziation und Gen-Silencing-Effizienz im Vergleich zu anderen kationischen Cholesterinderivaten einzigartig. Seine Struktur ermöglicht eine bessere Wechselwirkung mit Zellmembranen, was zu einer effektiveren Abgabe von siRNA führt .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSUBQXPLPQEHC-DYQRUOQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)





![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
